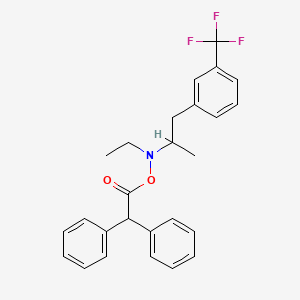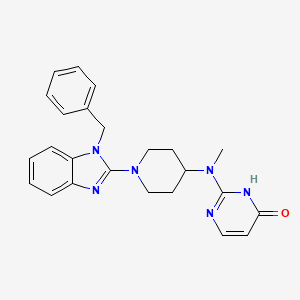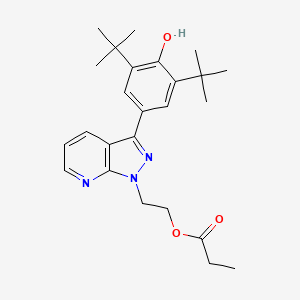
Holarrhenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holarrhenine is a steroidal alkaloid derived from the plant Holarrhena antidysenterica, commonly known as bitter oleander or kurchi. This compound has been traditionally used in various medicinal systems, particularly in Ayurveda, for its therapeutic properties. This compound is known for its potential pharmacological activities, including antidiarrheal, antimalarial, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Holarrhenine can be extracted from the seeds and bark of Holarrhena antidysenterica. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Holarrhena antidysenterica using similar methods as described above. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Holarrhenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield reduced alkaloid derivatives.
Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders, malaria, and inflammatory conditions.
Industry: Utilized in the development of pharmaceutical formulations and herbal remedies.
Mechanism of Action
Holarrhenine exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with specific receptors and enzymes in the body, modulating their activity.
Pathways Involved: this compound influences various signaling pathways, including those involved in inflammation and immune response.
Comparison with Similar Compounds
Holarrhenine is unique among steroidal alkaloids due to its specific pharmacological profile. Similar compounds include:
Conessine: Another alkaloid from Holarrhena antidysenterica with antidiarrheal and antimalarial properties.
Isoconessine: Known for its anti-inflammatory effects.
Conessimine: Exhibits similar therapeutic activities but differs in its chemical structure.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
CAS No. |
561-22-8 |
|---|---|
Molecular Formula |
C24H40N2O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9S,10R,12S,13R,16S)-16-(dimethylamino)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-10-ol |
InChI |
InChI=1S/C24H40N2O/c1-15-19-8-9-20-18-7-6-16-12-17(25(3)4)10-11-23(16,2)21(18)13-22(27)24(19,20)14-26(15)5/h6,15,17-22,27H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
QESDNCVYXJTJRY-NFKVXLAQSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@]2(CN1C)[C@@H](C[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)O |
Canonical SMILES |
CC1C2CCC3C2(CN1C)C(CC4C3CC=C5C4(CCC(C5)N(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


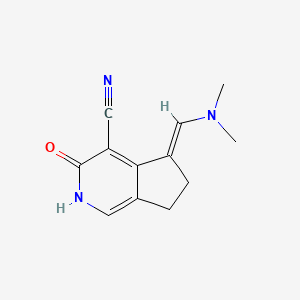
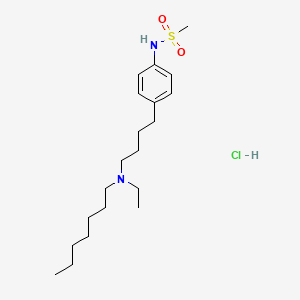


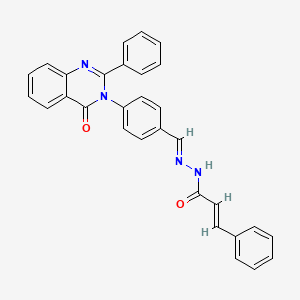
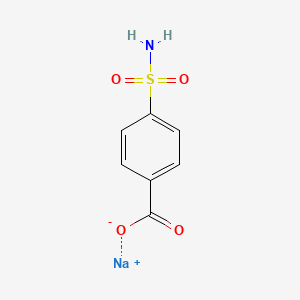



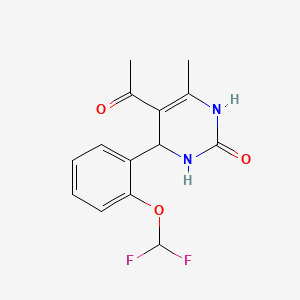
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
